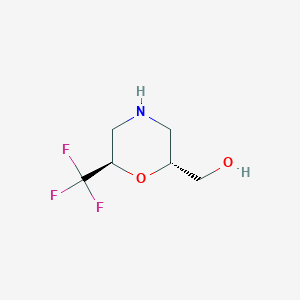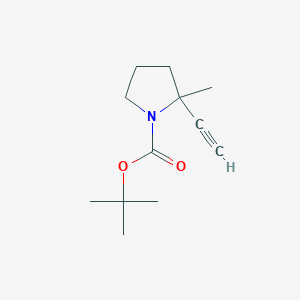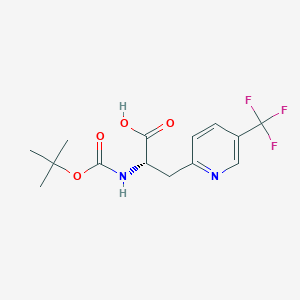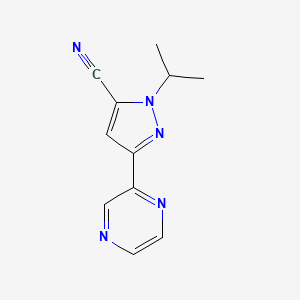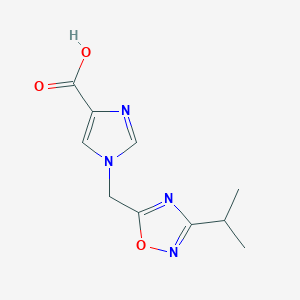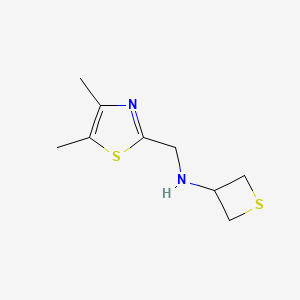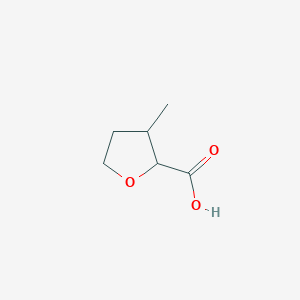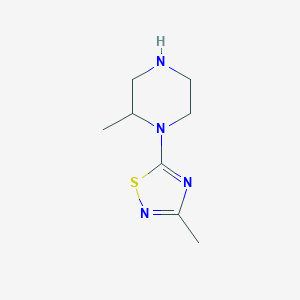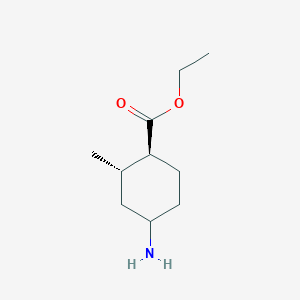
Ethyl (1S,2S)-4-amino-2-methylcyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1S,2S)-4-amino-2-methylcyclohexane-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The presence of both an amino group and a carboxylate ester makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1S,2S)-4-amino-2-methylcyclohexane-1-carboxylate typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a cyclohexanone derivative using chiral catalysts or reagents to ensure the desired stereochemistry. For example, the reduction of 4-amino-2-methylcyclohexanone with a chiral reducing agent can yield the desired product with high enantiomeric purity .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry. Enzymatic reduction of cyclohexanone derivatives using whole-cell biocatalysts like Saccharomyces cerevisiae has been reported to produce high yields of enantiomerically pure products .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (1S,2S)-4-amino-2-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (1S,2S)-4-amino-2-methylcyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl (1S,2S)-4-amino-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- Ethyl (1R,2S)-4-amino-2-methylcyclohexane-1-carboxylate
- Ethyl (1S,2R)-4-amino-2-methylcyclohexane-1-carboxylate
- Ethyl (1R,2R)-4-amino-2-methylcyclohexane-1-carboxylate
Comparison: Ethyl (1S,2S)-4-amino-2-methylcyclohexane-1-carboxylate is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its diastereomers and enantiomers. The (1S,2S) configuration may exhibit higher binding affinity to certain biological targets, making it more effective in specific applications .
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
ethyl (1S,2S)-4-amino-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9H,3-6,11H2,1-2H3/t7-,8?,9-/m0/s1 |
InChI-Schlüssel |
QFTXURHPRNEMEC-SMOXQLQSSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1CCC(C[C@@H]1C)N |
Kanonische SMILES |
CCOC(=O)C1CCC(CC1C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,4S,5S,6R)-6-(((1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-yl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol](/img/structure/B13328208.png)
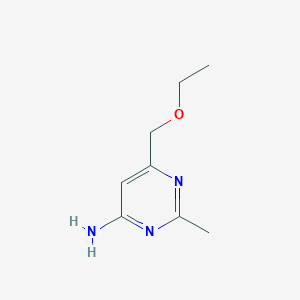
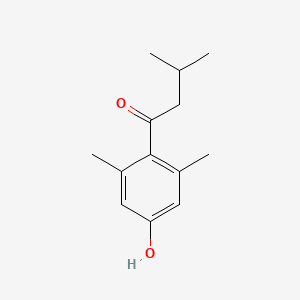
![Rel-(3R,3aR,6aR)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one hydrochloride](/img/structure/B13328220.png)
![(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13328225.png)
![1-chloro-3-[(2E)-3-ethyl-1,1-dimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]propan-2-one](/img/structure/B13328251.png)
